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Compound of Interest

Compound Name: PF-06679142

CAS No.: 1467059-66-0

Cat. No.: B610001

Get Quote

Executive Summary: The "JAK1-Sparing"
Imperative
PF-06679142 (Abrocitinib) represents a second-generation Janus Kinase (JAK) inhibitor

designed to decouple efficacy from dose-limiting toxicities. While first-generation inhibitors

(e.g., Tofacitinib) function as pan-JAK inhibitors, Abrocitinib is engineered for high JAK1

selectivity.

The critical differentiator for researchers is the JAK1/JAK2 functional margin. JAK1 blockade

drives efficacy in atopic dermatitis (AD) and rheumatoid arthritis (RA) by suppressing IL-4, IL-

13, and IL-31. Conversely, JAK2 inhibition is associated with hematologic adverse events

(anemia, neutropenia) due to its role in Erythropoietin (EPO) and GM-CSF signaling.

Key Technical Takeaway: Abrocitinib demonstrates a ~28-fold selectivity margin for JAK1 over

JAK2 in human whole blood, significantly wider than the ~2.5-fold margin observed with

Upadacitinib in similar assays.
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The following data synthesizes biochemical and cellular potency. Note that Human Whole

Blood (HWB) assays are the gold standard for translation, as they account for protein binding

and physiological ATP concentrations (approx. 1-2 mM), which significantly shift IC50 values

compared to enzymatic assays.

Table 1: Enzymatic vs. Cellular Potency (IC50 in nM)

Target Assay Type

PF-
06679142
(Abrocitinib
)

Upadacitini
b

Tofacitinib Baricitinib

JAK1 Enzymatic 29 43 3.2 5.9

JAK2 Enzymatic 803 120 4.1 5.7

JAK3 Enzymatic >10,000 2,300 1.6 >400

TYK2 Enzymatic >10,000 4,700 34 53

JAK1 HWB (IL-6) ~290 ~145 ~200 ~400

JAK2 HWB (EPO) >8,000 ~360 ~1,200 ~900

Data synthesized from Vazquez et al. (J. Med. Chem) and comparative pharmacological

reviews.

Table 2: Selectivity Ratios (Fold-Change)
Higher numbers indicate greater safety margin.

Comparison PF-06679142 Upadacitinib Tofacitinib

JAK1 vs. JAK2

(Enzymatic)
~28x ~2.8x ~0.8x (Balanced)

JAK1 vs. JAK3

(Enzymatic)
>340x ~53x ~0.5x (Balanced)

Broader Kinome >99% Selectivity* High Moderate
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*Tested against >200 off-target kinases; negligible inhibition observed at therapeutic

concentrations.

Mechanism of Action & Signaling Architecture
To understand the selectivity profile, one must visualize the heterodimeric nature of cytokine

receptors. Abrocitinib inhibits JAK1-dependent cytokines (IL-4, IL-13, TSLP) while sparing

JAK2-homodimer dependent cytokines (EPO).

Diagram 1: JAK-STAT Signaling & Inhibition Logic
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Caption: PF-06679142 potently blocks JAK1-mediated inflammatory pathways while sparing

JAK2-mediated hematopoietic signaling.

Experimental Validation: Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b610001/docs?utm_src=pdf-body-img#selectivity-profiling-of-pf-06679142-abrocitinib-a-comparative-technical-guide
https://www.benchchem.com/product/b610001/docs?utm_src=pdf-body#selectivity-profiling-of-pf-06679142-abrocitinib-a-comparative-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To reproduce the selectivity profile described above, researchers should utilize Human Whole

Blood (HWB) Phosflow assays. Enzymatic assays using recombinant kinases often

overestimate potency due to the absence of physiological ATP competition.

Protocol: High-Throughput HWB JAK-STAT Profiling
Objective: Determine cellular IC50 for JAK1 vs. JAK2 in a physiological matrix.

Reagents Required:
Heparinized Human Whole Blood (freshly drawn).

Recombinant Cytokines: IL-6 (JAK1/2), IFN-α (JAK1/TYK2), GM-CSF (JAK2/2).[1]

Phosflow Lyse/Fix Buffer (BD Biosciences or equivalent).

Permeabilization Buffer (Methanol-based).

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD33, anti-pSTAT3 (Y705), anti-pSTAT5

(Y694).
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Caption: Step-by-step workflow for the Human Whole Blood Phosflow assay to determine JAK

isoform selectivity.
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Step-by-Step Methodology:
Preparation: Aliquot 90 µL of whole blood into 96-well deep-well plates.

Inhibition: Add 10 µL of 10X concentrated PF-06679142 (serial dilutions). Incubate for 60

minutes at 37°C to allow compound equilibration and protein binding.

Stimulation (The Critical Step):

For JAK1: Add IL-6 (final conc. 100 ng/mL).[2] Incubate exactly 15 mins.

For JAK2: Add GM-CSF (final conc. 50 ng/mL). Incubate exactly 15 mins.

Termination: Immediately add 1 mL pre-warmed Lyse/Fix buffer to stop signaling and lyse

red blood cells. Incubate 10 mins at 37°C.

Permeabilization: Centrifuge, aspirate supernatant, and resuspend pellet in ice-cold

Methanol (90%) for 30 mins on ice. Note: This step is crucial for nuclear access of pSTAT

antibodies.

Staining: Wash 2x with FACS buffer. Stain with anti-CD3 (T-cells) or anti-CD33 (Monocytes)

and specific pSTAT antibodies.

Analysis: Gate on CD3+ cells for IL-6/pSTAT3 and CD33+ cells for GM-CSF/pSTAT5.

Calculate IC50 based on Median Fluorescence Intensity (MFI).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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